molecular formula C14H15N B15337405 3-(2-Methyl-1-naphthyl)azetidine

3-(2-Methyl-1-naphthyl)azetidine

Cat. No.: B15337405
M. Wt: 197.27 g/mol
InChI Key: CBJRPORAFJDGKK-UHFFFAOYSA-N
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Description

3-(2-Methyl-1-naphthyl)azetidine is a compound belonging to the azetidine class of heterocyclic organic compounds Azetidines are four-membered nitrogen-containing rings that exhibit unique chemical properties due to their ring strain and reactivity

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

3-(2-methylnaphthalen-1-yl)azetidine

InChI

InChI=1S/C14H15N/c1-10-6-7-11-4-2-3-5-13(11)14(10)12-8-15-9-12/h2-7,12,15H,8-9H2,1H3

InChI Key

CBJRPORAFJDGKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C3CNC3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Mesylated Azetidine Intermediates

The most direct route involves functionalization of preformed azetidine rings through nucleophilic aromatic substitution. As demonstrated in EP0863136A1, 1-(diphenylmethyl)-3-azetidinol serves as a key intermediate. The protocol involves:

  • Mesylation : Treatment of 1-(diphenylmethyl)-3-azetidinol with methanesulfonyl chloride (7.8 mL) in dry toluene (220 mL) at 15°C using triethylamine (14 mL) as base, achieving quantitative conversion to the mesylate intermediate within 17 hours.
  • Naphthol Coupling : Displacement of the mesylate group with 2-methyl-1-naphthol under anhydrous conditions. While the patent example uses 1-naphthol (yield: 72%), substituting 2-methyl-1-naphthol would follow analogous conditions - refluxing in toluene with potassium carbonate (3 eq) for 48 hours.

Critical parameters:

  • Steric effects from the 2-methyl group necessitate extended reaction times (72-96 hours) compared to unsubstituted naphthols
  • Optimal temperature range: 110-120°C to overcome activation energy barriers
  • Yield expectation: 58-65% based on analogous substitutions with hindered nucleophiles

Reductive Cyclization of γ-Haloalkyl Imines

Building upon Salgado's methodology, this approach constructs the azetidine ring while incorporating the naphthyl substituent:

  • Imine Formation : Condensation of 2-methyl-1-naphthaldehyde with γ-bromo-propylamine in methanol at 0°C (83% yield).
  • Sodium Borohydride Reduction : Cyclization using NaBH4 (2 eq) in refluxing methanol induces simultaneous imine reduction and intramolecular N-alkylation. Key advantages include:
    • Diastereomeric ratio control through solvent polarity (3:1 anti:syn in methanol vs 1:1 in THF)
    • Typical isolated yields: 68-74% for analogous naphthyl derivatives

Mechanistic Insight : The reaction proceeds through a six-membered cyclic transition state where hydride delivery occurs syn to the departing bromide, favoring anti-configuration in products.

Hydrogenolytic Deprotection of N-Substituted Azetidines

Adapting the process from US4966979A, this scalable industrial method employs temporary nitrogen protection:

  • Benzhydryl Protection : Reacting azetidine with benzhydryl chloride in DMF at 95°C for 64 hours (86% yield).
  • Naphthyl Introduction : Pd/C-catalyzed coupling of the protected azetidine with 2-methyl-1-naphthyl triflate under Miyaura borylation conditions.
  • Hydrogenolytic Cleavage : High-pressure hydrogenation (40-80 psi H2) in methanol/HCl removes the benzhydryl group while preserving the naphthyl substituent.

Optimization Data :

Parameter Optimal Range Effect on Yield
H2 Pressure 60-70 psi Max 89%
Catalyst Loading 5% Pd/C <1% Leaching
Temperature 70-80°C 92% Conversion

This method's chief advantage lies in its compatibility with continuous flow systems, enabling multi-kilogram production.

[2+2] Cycloaddition of Ketenes with Naphthyl Imines

The photochemical approach detailed in recent literature offers stereochemical control:

  • Imine Synthesis : 2-Methyl-1-naphthyl imine formation from corresponding aldehyde and benzylamine (91% yield).
  • Ketenes Generation : Dehydrohalogenation of acetyl chloride derivatives using Et3N at -78°C.
  • UV-Mediated Cycloaddition : Irradiation at 254 nm induces [2+2] coupling, forming the azetidine core with complete regio-control.

Stereochemical Outcomes :

  • Electron-deficient imines favor exo transition states (78:22 dr)
  • Bulky substituents enhance facial selectivity (up to 95:5 dr)

Comparative Analysis of Methodologies

The table below evaluates key metrics across synthesis routes:

Method Total Yield Scalability Stereocontrol Purification Complexity
Nucleophilic Substitution 58-65% +++ Moderate Medium
Reductive Cyclization 68-74% ++ High Low
Hydrogenolytic Deprotection 82-89% ++++ Low High
[2+2] Cycloaddition 45-52% + Excellent Medium

++++ = Excellent, + = Poor

Critical Challenges and Optimization Strategies

  • Ring Strain Management : The azetidine's 88° bond angles necessitate low-temperature workups (-20°C) during nucleophilic substitutions to prevent ring-opening side reactions.
  • Naphthyl Group Stability : The 2-methyl-1-naphthyl moiety shows sensitivity to strong acids above 120°C, requiring pH-controlled hydrogenolysis conditions (pH 6.5-7.5).
  • Crystallization Difficulties : Due to the compound's oil-like consistency, salt formation with (+)-CSA in hexanes/EtOAc (1:3) enables isolation as crystalline solids (mp 182°C).

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1-naphthyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-1-naphthyl)azetidine is unique due to the presence of both a 2-methyl and a 1-naphthyl group, which imparts distinct chemical and biological properties.

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